molecular formula C19H19BrN2O2 B2938141 2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 954081-89-1

2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2938141
CAS No.: 954081-89-1
M. Wt: 387.277
InChI Key: NGVLVXGSBGAVAV-UHFFFAOYSA-N
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Description

2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a brominated benzamide derivative featuring a 1-propanoyl-substituted tetrahydroquinoline scaffold. The compound combines a benzamide moiety with a partially saturated quinoline ring, modified by a propanoyl group at the 1-position and a bromine atom at the ortho position of the benzamide.

Properties

IUPAC Name

2-bromo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2/c1-2-18(23)22-11-5-6-13-12-14(9-10-17(13)22)21-19(24)15-7-3-4-8-16(15)20/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVLVXGSBGAVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps. One common approach starts with the bromination of benzamide to introduce the bromine atom. This is followed by the acylation of the tetrahydroquinoline ring with propanoyl chloride under Friedel-Crafts acylation conditions, using aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the propanoyl group can participate in various interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s biological activity. The tetrahydroquinoline moiety may interact with specific enzymes or receptors, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The most closely related analog identified is 2-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922000-23-5) . This compound differs in the substituent on the tetrahydroquinoline ring: a 2-oxo group replaces the 1-propanoyl group (Figure 1).

Table 1: Structural and Physicochemical Comparison
Parameter Target Compound 2-Oxo Analog (CAS 922000-23-5)
Molecular Formula C₁₉H₁₈BrN₂O₂ (hypothetical)* C₁₆H₁₃BrN₂O₂
Molecular Weight ~393.27 (calculated) 345.19
Substituent on Quinoline 1-Propanoyl 2-Oxo
Functional Groups Bromobenzamide, Propanoyl, Tetrahydroquinoline Bromobenzamide, Ketone, Tetrahydroquinoline
Potential Hydrogen Bonding Propanoyl (ester) Ketone (stronger H-bond acceptor)
Lipophilicity (Predicted) Higher (propanoyl adds hydrophobicity) Moderate (polar ketone reduces logP)

Biological Activity

2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure, which includes a bromine atom and a tetrahydroquinoline moiety, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H18BrN3O, with a molecular weight of approximately 364.24 g/mol. The compound features several functional groups that enhance its reactivity and biological potential.

Property Value
Molecular FormulaC16H18BrN3O
Molecular Weight364.24 g/mol
Structural FeaturesBromine atom, benzamide group, tetrahydroquinoline moiety

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. Studies suggest that it may induce apoptosis in tumor cells by modulating key signaling pathways involved in cell survival and proliferation.
  • Antimicrobial Properties : Preliminary investigations indicate that this compound possesses antimicrobial activity against several bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.
  • Antiviral Effects : There is emerging evidence that this compound may exhibit antiviral properties. It could potentially inhibit viral replication through interference with viral enzymes or host cell pathways.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The bromine atom and the sulfonamide group may interact with specific enzymes or proteins involved in cellular signaling pathways. This interaction can lead to the inhibition of kinases that regulate cell cycle progression and apoptosis.
  • Cellular Pathway Modulation : The compound may modulate various intracellular pathways by influencing transcription factors or other signaling molecules critical for cell growth and survival.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antitumor Activity : A study reported that treatment with this compound led to a significant reduction in tumor size in xenograft models. The mechanism was linked to enhanced apoptosis and reduced angiogenesis in tumors .
  • Antimicrobial Testing : In vitro testing revealed that the compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity comparable to standard antibiotics.

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